1-Propylpiperazine Dihydrobromide

Description

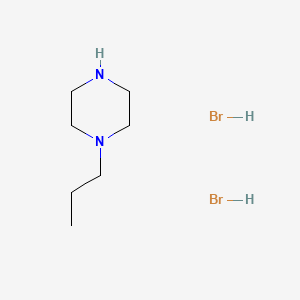

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-propylpiperazine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2BrH/c1-2-5-9-6-3-8-4-7-9;;/h8H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPQLWVHCBATKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCNCC1.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214484 | |

| Record name | N-Propylpiperazinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64262-23-3 | |

| Record name | N-Propylpiperazinium dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064262233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylpiperazinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propylpiperazinium dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propylpiperazine dihydrobromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5EFZ3XVD3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Propylpiperazine Dihydrobromide: Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Propylpiperazine Dihydrobromide (C₇H₁₈Br₂N₂), a key chemical intermediate in pharmaceutical research and development. The document delves into the compound's core chemical and physical properties, elucidates its molecular structure through spectroscopic analysis, and outlines detailed protocols for its synthesis and characterization. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in neuropharmacology and medicinal chemistry. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system for achieving reliable and reproducible results.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as high aqueous solubility and the ability to form hydrogen bonds, which often translate to improved oral bioavailability and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[2][3] The N-alkylation of the piperazine ring, as seen in 1-Propylpiperazine, allows for fine-tuning of these properties and the introduction of specific functionalities to interact with biological targets.

This compound serves as a versatile building block, particularly in the synthesis of Central Nervous System (CNS) agents and in neuropharmacology research.[2][4] Its dihydrobromide salt form enhances stability and solubility, making it an ideal candidate for use in various synthetic transformations and biochemical assays.[4] This guide aims to provide a detailed technical examination of this important compound.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are foundational to its application in research and development. This section details the established structure and properties of this compound.

Molecular Structure

The structure of this compound consists of a piperazine ring N-alkylated with a propyl group. In its dihydrobromide salt form, both nitrogen atoms of the piperazine ring are protonated and associated with bromide counter-ions.

Caption: 2D structure of this compound.

The piperazine ring typically adopts a chair conformation to minimize steric strain, which is a critical consideration in its interaction with enzyme active sites or receptors.[5]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for designing experimental conditions, such as selecting appropriate solvent systems and predicting compound behavior in analytical methods.

| Property | Value | Source(s) |

| CAS Number | 64262-23-3 | [4] |

| Molecular Formula | C₇H₁₆N₂ · 2HBr | [4] |

| Molecular Weight | 290.04 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4][6] |

| Melting Point | 254 - 264.5 °C | [4] |

| Solubility | Soluble in water (50 mg/mL, clear, colorless) | |

| pKa (Estimated) | pKa1 ≈ 9.2, pKa2 ≈ 5.0 | [7] (inferred) |

| SMILES | Br.Br.CCCN1CCNCC1 | |

| InChI Key | YTPQLWVHCBATKO-UHFFFAOYSA-N |

Expert Insight on pKa Estimation: While specific experimental pKa values for 1-propylpiperazine are not readily available in the literature, we can provide a robust estimation based on homologous compounds. A study by Khalili et al. (2009) reported the pKa values for piperazine (pKa1=9.73, pKa2=5.35), 1-methylpiperazine (pKa1=9.25, pKa2=4.81), and 1-ethylpiperazine (pKa1=9.33, pKa2=4.93) at 298 K.[7] The addition of a small alkyl group to one of the nitrogens slightly decreases the basicity of both nitrogen atoms due to steric hindrance and electronic effects. The effect of a propyl group is expected to be very similar to that of an ethyl group. Therefore, the pKa values for 1-propylpiperazine are estimated to be approximately 9.2 for the secondary amine and 5.0 for the tertiary amine. This understanding is crucial for predicting the protonation state of the molecule at physiological pH and for developing purification strategies involving acid-base extractions.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: N-alkylation of piperazine followed by salt formation. The choice of reagents and reaction conditions is critical for achieving high yield and purity while minimizing the formation of the undesired N,N'-dipropylpiperazine byproduct.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 1-Propylpiperazine (Free Base)

This protocol is based on standard N-alkylation procedures for secondary amines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (4-5 equivalents) in absolute ethanol. The use of a significant excess of piperazine is a critical strategic choice to statistically favor mono-alkylation and suppress the formation of the 1,4-dipropylpiperazine byproduct.

-

Addition of Reagents: Add potassium carbonate (2 equivalents) to the solution to act as an acid scavenger for the HBr generated during the reaction. While stirring, add 1-bromopropane (1 equivalent) dropwise to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and piperazine hydrobromide salts. Wash the filter cake with a small amount of ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting residue will contain the desired 1-propylpiperazine, unreacted piperazine, and potentially some di-substituted product.

-

Purification: Purify the crude product by vacuum distillation. The significant difference in boiling points between piperazine, 1-propylpiperazine, and 1,4-dipropylpiperazine allows for effective separation.

Experimental Protocol: Formation of the Dihydrobromide Salt

-

Dissolution: Dissolve the purified 1-propylpiperazine free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (2.0-2.1 equivalents) of concentrated (48%) hydrobromic acid dropwise with vigorous stirring. The dihydrobromide salt is typically insoluble in the organic solvent and will precipitate out of the solution. The exothermic nature of this neutralization necessitates slow addition and cooling to ensure controlled crystallization and prevent potential side reactions.

-

Crystallization: Allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure complete precipitation.

-

Isolation and Drying: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold isopropanol or diethyl ether to remove any residual impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Spectroscopic and Crystallographic Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This section discusses the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. The protonation of both nitrogen atoms results in a more rigid ring structure and significant downfield shifts for protons adjacent to the nitrogen atoms compared to the free base.

-

¹H NMR (in D₂O):

-

Propyl Group: A triplet corresponding to the terminal methyl group (CH₃) is expected around δ 0.9-1.1 ppm. A sextet for the methylene group adjacent to the methyl (CH₂-CH₃) should appear around δ 1.6-1.8 ppm. The methylene group attached to the nitrogen (N-CH₂) will be a triplet, significantly downfield around δ 3.0-3.3 ppm.

-

Piperazine Ring: Due to the positive charges on the nitrogen atoms, the piperazine protons will be deshielded and appear as broad multiplets in the δ 3.4-3.8 ppm region. The chair-to-chair interconversion may be slowed on the NMR timescale, potentially leading to more complex splitting patterns for the axial and equatorial protons.

-

NH Protons: A broad signal corresponding to the two N-H protons will be present, though its position is variable and it will exchange with D₂O.

-

-

¹³C NMR (in D₂O):

-

Propyl Group: The terminal methyl carbon (CH₃) is expected around δ 10-12 ppm. The central methylene carbon (CH₂-CH₃) should be around δ 18-22 ppm, and the N-CH₂ carbon will be further downfield around δ 55-60 ppm.

-

Piperazine Ring: The four equivalent methylene carbons of the piperazine ring are expected to appear as a single peak in the δ 45-50 ppm range.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the dihydrobromide salt will be distinct from the free base.

-

N-H Stretching: A very broad and strong absorption band is expected in the region of 2400-3000 cm⁻¹. This is characteristic of the stretching vibration of the N⁺-H bond in amine salts and is a key indicator of successful salt formation.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the propyl and piperazine methylene groups will appear as sharp peaks in the 2850-2980 cm⁻¹ region, often superimposed on the broad N⁺-H band.

-

N-H Bending: A medium to strong band around 1570-1610 cm⁻¹ can be attributed to the N⁺-H bending vibration.

-

C-N Stretching: C-N stretching vibrations are typically found in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the parent molecule, 1-propylpiperazine. The analysis is performed on the free base, as the dihydrobromide salt is not volatile.

-

Ionization: Electrospray ionization (ESI) in positive mode is ideal, as the basic nitrogen atoms are readily protonated. The expected molecular ion peak [M+H]⁺ would be at m/z 129.14.

-

Fragmentation: The fragmentation of N-alkylpiperazines is well-characterized.[8][9] The primary fragmentation pathways involve cleavage of the bonds alpha to the nitrogen atoms.

-

Loss of Propyl Group: Cleavage of the N-propyl bond can lead to a fragment ion corresponding to the piperazine ring at m/z 85.

-

Ring Cleavage: The piperazine ring itself can undergo fragmentation, leading to characteristic ions at m/z 70, 56, and 42, which are indicative of the piperazine core.

-

Alpha-Cleavage of Propyl Group: Cleavage of the C-C bond alpha to the nitrogen in the propyl chain can result in the loss of an ethyl radical, leading to a prominent ion at m/z 100.

-

Reactivity and Applications

This compound is a stable, crystalline solid that is easy to handle and store.[4] The free base can be readily liberated by treatment with an aqueous base, allowing the nucleophilic secondary nitrogen to participate in a wide range of chemical reactions.

Key Reactions

-

N-Arylation/N-Alkylation: The secondary amine provides a reactive site for further functionalization, such as in Buchwald-Hartwig amination or substitution reactions with alkyl halides, to create more complex molecules.

-

Amide and Sulfonamide Formation: It readily reacts with acyl chlorides, sulfonyl chlorides, and carboxylic acids (under coupling conditions) to form the corresponding amides and sulfonamides. This reactivity has been exploited in the synthesis of novel antiamebic agents.

-

Reaction with Isocyanates and Isothiocyanates: The reaction with isothiocyanates, such as potassium thiocyanate, yields thioamides, demonstrating the nucleophilicity of the secondary amine.

Applications in Drug Discovery and Research

The utility of this compound is demonstrated by its incorporation into various pharmacologically active agents.

-

Histamine H₃ Receptor Antagonists: The 1-propylpiperazine moiety is a common feature in ligands developed as antagonists for the histamine H₃ receptor, which is a target for treating neurological and inflammatory disorders.

-

α₁-Adrenoceptor Antagonists: Derivatives have been synthesized and evaluated for their potential as selective antagonists for α₁-adrenoceptors, which are involved in regulating blood pressure and smooth muscle tone.[10]

-

CNS Agents: Its role as an intermediate for CNS agents is broad, leveraging the piperazine core's ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[1][2]

-

Biochemical and Analytical Applications: It serves as a standard in analytical methods for quality control and is used in biochemical assays to explore enzyme activities and interactions.[4]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazards: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The material is hygroscopic and should be protected from moisture.

Conclusion

This compound is a compound of significant value to the scientific research community, particularly in the fields of medicinal chemistry and neuropharmacology. Its well-defined chemical structure, predictable reactivity, and favorable physicochemical properties make it an indispensable building block for the synthesis of novel therapeutic agents. This guide has provided an in-depth technical overview of its properties, structure, synthesis, and applications, grounded in established scientific principles and literature. By understanding the causality behind the described experimental protocols and analytical interpretations, researchers can confidently and effectively utilize this versatile compound in their drug discovery and development endeavors.

References

- Hendrickson, J. B. (1967). Molecular Geometry. VI. The Chair-Twist Family of Conformers in the Piperidine, Piperazine, and Tripiperideine Rings. Journal of the American Chemical Society, 89(26), 7047–7061.

- Simmler, L. D., Buser, A. M., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Chaboz, S. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.

- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- de Souza, M. V. N., de Almeida, M. V., & da Silva, F. de C. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 599–613.

- Liu, Y., Fan, Y., Ji, Y., Huang, Z., & Chen, H. (1990). Mass spectrometric research on piperazine derivatives. Journal of Chinese Mass Spectrometry Society, 11(1), 82-86.

- Frymarkiewicz, A., et al. (2009). Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. European journal of medicinal chemistry, 44(4), 1674-1681.

- Guo, Z., Xu, D., Zhang, Y., Wang, R., Zou, B., & Chang, J. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(4), 365-372.

- Fabio, P. F., et al. (1980). Antiamebic amidines and sulfonamides of 5- and 6-amino-2,3-bis(4-alkyl-1-piperazinyl)quinoxalines. Journal of medicinal chemistry, 23(2), 201-206.

- El-Eraky, W. I., et al. (2012). Synthesis, vasorelaxant activity, and molecular modeling study of some new phthalazine derivatives. European Journal of Medicinal Chemistry, 52, 14-21.

- Fornal, E., et al. (1997). N-Arylpiperazinyl-N'-propylamino Derivatives of Heteroaryl Amides as Functional Uroselective α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 40(17), 2749–2759.

- Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-n-Propylpiperazine dihydrobromide.

-

NIST. (n.d.). Piperazine. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- Yilmaz, F., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Revue Roumaine de Chimie, 63(9), 819-826.

- Diab, H. M., et al. (2023). Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. Molecules, 28(14), 5398.

- El-Wahab, A. H. A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4378.

-

MDPI. (n.d.). Pharmaceuticals - Section Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved January 4, 2026, from [Link]

-

Semantic Scholar. (n.d.). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 4, 2026, from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-K-Khalili-Henni/8c7a6e12e1a3b5b5c9c8f0f4e3c5a8a6d7e9b0d9/table/0]([Link]

- Faizan, F., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical biology & drug design, 103(6), e14537.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 4, 2026, from [Link]

- de Souza, G. E. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid communications in mass spectrometry, 32(15), 1303–1310.

- El-Sayed, M. A. A. (1982). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of pharmaceutical sciences, 71(12), 1363–1366.Journal of pharmaceutical sciences*, 71(12), 1363–1366.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uregina.ca [uregina.ca]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Roadmap for Elucidating the CNS Mechanism of Action of Novel N-Alkyl Piperazine Analogs: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, forming the core of numerous therapeutics targeting a wide array of neurotransmitter systems.[1][2][3] While many complex piperazine derivatives are well-characterized, the pharmacological profile of simpler analogs, such as 1-Propylpiperazine Dihydrobromide, remains largely unexplored in public-domain literature. This guide presents a comprehensive, multi-tiered strategy for the systematic elucidation of the CNS mechanism of action for such novel chemical entities. We will use a hypothetical N-alkyl piperazine, 1-Propylpiperazine (1-PPB), as our subject, outlining a robust, self-validating experimental cascade from initial target screening to in vivo behavioral assessment. This document serves not as a review of a known agent, but as a technical roadmap for discovery, providing field-proven protocols and explaining the causal logic behind each experimental phase.

Introduction: The Piperazine Moiety and the Uncharacterized Agent

Piperazine and its derivatives are ubiquitous in neuropharmacology, valued for their ability to interact with key CNS targets like serotonin, dopamine, and sigma receptors.[1][4][5] The simple N-alkylation of the piperazine ring can significantly influence receptor affinity and functional activity.[6][7] However, for a compound like this compound (1-PPB), a literature gap exists. Its simple structure—a piperazine ring with a single propyl group substitution—prevents immediate classification.

This guide, therefore, proposes a logical and efficient pathway to move 1-PPB from an uncharacterized molecule to a pharmacologically defined agent. The core principle is a sequential approach: broad, unbiased screening to identify primary targets, followed by increasingly focused functional and signaling assays to define the precise mechanism, and culminating in in vivo studies to establish physiological relevance.

Section 1: Primary Target Identification via Broad-Spectrum Radioligand Binding Assays

The foundational step in characterizing a novel compound is to determine its binding affinity across a wide range of potential CNS targets. This unbiased approach prevents premature hypothesis-driven bias and provides a comprehensive initial "fingerprint" of the compound's activity. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[8][9]

Rationale for Experimental Choice

A broad competitive binding panel (e.g., 40-60 common CNS targets including GPCRs, ion channels, and transporters) is the most efficient method to identify the highest affinity molecular targets. By measuring the ability of 1-PPB to displace a known high-affinity radioligand from its receptor, we can calculate the inhibition constant (Ki), a direct measure of binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a generalized procedure for a filtration-based competitive binding assay.[9][10]

-

Membrane Preparation: Utilize membrane homogenates prepared from recombinant cell lines overexpressing a single human receptor target or from specific brain regions (e.g., guinea pig brain).[8][11]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for the 5-HT1A receptor), and a range of concentrations of the unlabeled test compound (1-PPB).

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[10]

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters (e.g., GF/C). The membranes, with the bound radioligand, are trapped on the filter.[9][10]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of 1-PPB. Use non-linear regression to determine the IC50 value (the concentration of 1-PPB that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Hypothetical Data Presentation

Assuming our screen reveals a high affinity for the serotonin 5-HT1A receptor, the data would be summarized as follows:

| Target Receptor | Radioligand | Ki (nM) for 1-PPB |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 15 |

| Serotonin 5-HT2A | [³H]-Ketanserin | >1000 |

| Dopamine D2 | [³H]-Spiperone | 850 |

| Sigma-1 | [³H]-(+)-Pentazocine | 450 |

| Norepinephrine Transporter | [³H]-Nisoxetine | >1000 |

| Table 1: Hypothetical binding affinity profile of 1-PPB from a primary screen. A low Ki value indicates high binding affinity. |

This initial screen authoritatively identifies the 5-HT1A receptor as the primary, high-affinity target for 1-PPB, directing all subsequent investigations.

Section 2: Functional Characterization of the Primary Target

Binding affinity does not equate to function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). Functional assays are therefore essential to determine the biological consequence of 1-PPB binding to the 5-HT1A receptor.[12][13]

Rationale for Experimental Choice

The 5-HT1A receptor is a Gi/o-coupled G-protein coupled receptor (GPCR).[14][15] Its canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16][17] A cAMP functional assay is therefore the most direct method to measure the functional activity of 1-PPB at this receptor.[18][19]

Experimental Protocol: cAMP GloSensor™ Assay

This protocol outlines a common bioluminescence-based method for measuring changes in intracellular cAMP.[20][21]

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing both the human 5-HT1A receptor and a GloSensor™ cAMP biosensor. Plate the cells in a 96-well assay plate and incubate overnight.[18]

-

Reagent Equilibration: On the day of the assay, replace the culture medium with an equilibration medium containing the GloSensor™ cAMP Reagent and incubate for 2 hours at room temperature.[18]

-

Compound Addition: Add varying concentrations of 1-PPB to the appropriate wells. Include a known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control and a known antagonist (e.g., WAY-100635) for validation.

-

Stimulation (for Antagonist Mode): To test for antagonist activity, pre-incubate the cells with 1-PPB before adding a fixed concentration of a known agonist.

-

Luminescence Measurement: Measure luminescence using a plate-reading luminometer. A decrease in cAMP (agonist activity) results in a decrease in light output from the biosensor.

-

Data Analysis: Plot the luminescence signal against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

Visualization of the Experimental Workflow

This functional assay provides the critical next piece of the puzzle: not just that 1-PPB binds to the 5-HT1A receptor, but how it modulates its activity, defining it as an agonist or antagonist.

Section 3: Elucidating Downstream Signaling Pathways

Beyond the canonical Gαi-cAMP pathway, 5-HT1A receptors can engage other signaling cascades, notably the mitogen-activated protein kinase (MAPK) pathway, often leading to the phosphorylation of the extracellular signal-regulated kinase (ERK).[15] Investigating this pathway provides a more nuanced understanding of the compound's cellular effects.

Rationale for Experimental Choice

Western blotting is a robust and widely used technique to measure changes in the phosphorylation state of specific proteins like ERK.[22][23] By comparing the ratio of phosphorylated ERK (p-ERK) to total ERK, we can quantify the activation of this downstream pathway in response to 1-PPB treatment.

Experimental Protocol: Western Blot for p-ERK/Total ERK

This protocol details the key steps for assessing ERK phosphorylation.[22][24]

-

Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa or neuronal cells endogenously expressing 5-HT1A receptors) and grow to near confluence. Serum-starve the cells to reduce basal ERK activation, then treat with varying concentrations of 1-PPB for a short duration (e.g., 5-15 minutes).[25]

-

Lysate Preparation: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.[22]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins onto a PVDF membrane.[23]

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[23]

-

Incubate the membrane with a primary antibody specific for p-ERK (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Reprobing: Strip the primary and secondary antibodies from the membrane and re-probe with an antibody for total ERK. This serves as a loading control.

-

Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK. Present the data as the ratio of p-ERK to total ERK, normalized to the vehicle-treated control.

Visualization of the 5-HT1A Signaling Pathway

Section 4: In Vivo Assessment of CNS Effects

After establishing a clear in vitro mechanism of action, the final step is to determine if this mechanism translates into a physiologically relevant behavioral effect in a living organism.

Rationale for Experimental Choice

Given that 5-HT1A receptor agonists are known to have anxiolytic properties, the elevated plus maze (EPM) is a well-validated and widely used behavioral assay to assess anxiety-like behavior in rodents.[26][27] The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[28][29] An anxiolytic compound will increase the time spent in the open arms of the maze.

Experimental Protocol: Elevated Plus Maze (EPM) in Mice

This protocol provides a standardized procedure for conducting the EPM test.[26][28][30]

-

Animal Acclimation: House male C57BL/6 mice in the testing facility for at least one week before the experiment. Acclimate the mice to the testing room for at least 30-60 minutes prior to the trial.[29][30]

-

Apparatus: Use a standard EPM apparatus, typically made of a non-reflective material, consisting of two open arms and two closed arms elevated above the floor.[27]

-

Drug Administration: Administer 1-PPB via intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes before testing. Include a vehicle control group (e.g., saline) and a positive control group (e.g., diazepam).

-

Test Procedure:

-

Data Analysis: Use automated tracking software to score the video recordings. Key parameters to measure include:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group. An increase in the time spent in the open arms without a significant change in total distance traveled is indicative of an anxiolytic effect.

Conclusion

This technical guide outlines a systematic, four-part methodology for the comprehensive characterization of the CNS mechanism of action for a novel N-alkyl piperazine derivative, this compound. By progressing logically from broad, unbiased binding assays to specific functional and signaling studies, and culminating in a relevant in vivo behavioral model, researchers can build a robust pharmacological profile for previously uncharacterized compounds. Each stage is designed to be self-validating, with clear rationale and established protocols, ensuring scientific integrity and generating the authoritative data required for drug development professionals. This roadmap provides a clear and efficient path from chemical entity to a mechanistically understood CNS agent.

References

-

Bio-Protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Available at: [Link]

-

Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Frontiers in Behavioral Neuroscience. Available at: [Link]

-

Luo, J., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link]

-

protocols.io. (2023). Elevated plus maze protocol. Available at: [Link]

-

Luo, J., et al. (2022). Recent progress in assays for GPCR drug discovery. ScienceDirect. Available at: [Link]

-

Caron, M. G., et al. (2018). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience. Available at: [Link]

-

Albert, P. R. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie. Available at: [Link]

-

ResearchGate. (n.d.). Neuronal signaling of the 5-HT1A autoreceptor. Available at: [Link]

-

BehaviorCloud. (n.d.). Elevated Plus Maze Protocols. Available at: [Link]

-

ResearchGate. (n.d.). Serotonin (5-HT1A) receptor signaling pathways. Available at: [Link]

-

Sharma, M., et al. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Available at: [Link]

-

Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays. Available at: [Link]

-

MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available at: [Link]

-

Roy, A., & Lout-Setordew, K. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available at: [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

-

Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

-

Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Heterocycle piperazine derivatives and receptor binding affinities. Available at: [Link]

-

González-Maeso, J. (2016). Radioligand Binding Detection of Receptors in Brain Membranes. Springer Protocols. Available at: [Link]

-

PDSP. (n.d.). Functional Assays Protocols. Available at: [Link]

-

Promega GmbH. (2022). cAMP-Glo™ Assay Protocol. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

-

Bio-protocol. (n.d.). Western blot analysis of phosphorylated ERK. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Available at: [Link]

-

Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]

-

Pinheiro, M., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions. Available at: [Link]

-

ResearchGate. (2016). Assay of CB1 Receptor Binding. Available at: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 21. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 22. benchchem.com [benchchem.com]

- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

- 26. bio-protocol.org [bio-protocol.org]

- 27. benchchem.com [benchchem.com]

- 28. protocols.io [protocols.io]

- 29. behaviorcloud.com [behaviorcloud.com]

- 30. iacuc.ucsf.edu [iacuc.ucsf.edu]

Technical Guide: Physicochemical and Handling Data for CAS 64262-23-3 (1-Propylpiperazine Dihydrobromide)

This document provides a comprehensive technical overview of the physicochemical properties, handling procedures, and applications for the chemical entity registered under CAS number 64262-23-3. Our analysis confirms this CAS number corresponds exclusively to 1-Propylpiperazine Dihydrobromide .

Correct Substance Identification

It is critically important to establish the correct chemical identity associated with a CAS number to ensure experimental accuracy and safety. Initial broad searches may incorrectly link CAS 64262-23-3 to imidazo[4,5-b]pyridine derivatives due to indexing errors in some literature databases. However, verification across major chemical catalogs and regulatory databases confirms that CAS 64262-23-3 is unambiguously assigned to this compound.[1][2][3][4][5]

-

IUPAC Name: 1-propylpiperazine;dihydrobromide[3]

-

Synonyms: 1-N-Propylpiperazine Dihydrobromide, N-propylpiperazinium dibromide[6]

-

Chemical Structure:

Source: PubChem CID 3085288

Core Physicochemical Data

The dihydrobromide salt form dictates many of the compound's physical properties, particularly its high melting point and aqueous solubility, which are characteristic of salt forms of organic amines. The data presented below has been consolidated from verified suppliers and chemical databases.

| Property | Value | Source(s) | Significance for the Researcher |

| Molecular Formula | C₇H₁₆N₂ · 2HBr (or C₇H₁₈Br₂N₂) | [1][2][5] | Essential for calculating molarity and reaction stoichiometry. |

| Molecular Weight | 290.04 g/mol | [1][2][7] | Critical for accurate mass-based measurements and solution preparation. |

| Appearance | White to almost white or light beige crystalline powder | [1][6] | A visual check for quality. Significant deviation in color may indicate impurity or degradation. |

| Melting Point | 254 - 264.5 °C | [1][6] | The high melting point suggests a stable crystalline lattice. A sharp range is indicative of high purity. |

| Solubility | Soluble in water (50 mg/mL, clear, colorless) | [6][8] | High water solubility makes it ideal for preparing aqueous stock solutions for biological assays or aqueous-phase reactions. |

| PubChem CID | 3085288 | [1][3][7] | A unique identifier for cross-referencing in the PubChem database. |

Scientific Context and Applications

This compound is not typically an end-product therapeutic agent itself but serves as a crucial building block in synthetic and medicinal chemistry.[1][4] The piperazine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs.

Primary Applications:

-

Intermediate for Pharmaceutical Synthesis: It is a key precursor for creating more complex molecules, particularly in the development of agents targeting the central nervous system (CNS).[1] Its utility lies in introducing the N-propylpiperazine group into a target molecule.

-

Synthesis of Quinoxaline Derivatives: The compound has been used in the synthesis of amino-quinoxalines, which have been investigated for their antiamebic properties.[8]

-

Research in Neuropharmacology: As a derivative of piperazine, a core structure in many neuroleptic drugs, it is used to synthesize novel compounds for studying neurotransmitter systems.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS).

4.1 GHS Hazard Classification

4.2 Recommended Handling and Personal Protective Equipment (PPE)

Given its irritant properties, the following protocol must be followed:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of the powder.

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

-

Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure no skin is exposed.

-

Respiratory Protection: If handling large quantities or if ventilation is inadequate, use a NIOSH-approved particulate respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

4.3 Storage and Stability

-

Storage Condition: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[1]

-

Hygroscopic Nature: The compound is noted as being hygroscopic.[6] This means it can absorb moisture from the air. Storing it in a desiccator is recommended to maintain its integrity and ensure accurate weighing for experiments. Failure to do so can lead to significant errors in molar concentration calculations.

Experimental Protocols & Workflows

5.1 Workflow for Preparation of an Aqueous Stock Solution

This diagram outlines a self-validating workflow for preparing a standardized aqueous stock solution, a common first step in many research applications. The logic emphasizes gravimetric accuracy and visual confirmation of solubility.

Caption: Workflow for preparing a verified aqueous stock solution.

5.2 Step-by-Step Protocol for 10 mM Aqueous Stock Solution

-

Pre-Analysis: Calculate the required mass of this compound (MW = 290.04 g/mol ) for your desired volume and concentration. For 10 mL of a 10 mM solution:

-

Mass (g) = 10 mM * (1 L / 1000 mL) * 10 mL * 290.04 g/mol = 0.0290 g or 29.0 mg.

-

-

Gravimetrics: On a calibrated analytical balance, tare a clean weighing paper or boat. Carefully weigh out approximately 29.0 mg of the compound. Record the exact mass.

-

Solubilization: Transfer the weighed powder to a 15 mL conical tube. Using a calibrated pipette, add the calculated volume of high-purity water (e.g., Type I ultrapure).

-

Mixing: Cap the tube securely and vortex at medium speed for 30-60 seconds.

-

Quality Control: Hold the tube up to a light source. The solution should be completely clear and free of any visible particulates. The reported solubility is 50 mg/mL, so a 10 mM (~2.9 mg/mL) solution should dissolve easily.[6][8]

-

Storage: If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

This rigorous approach ensures the concentration is accurate and the solution is suitable for sensitive downstream applications like cell-based assays or kinetic studies.

References

-

Alachem Co., Ltd. (n.d.). 64262-23-3 | 1-N-PROPYLPIPERAZINE DIHYDROBROMIDE. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). 64262-23-3 (C7H16N2). Retrieved January 4, 2026, from [Link]

-

Fisher Scientific. (n.d.). CAS RN 64262-23-3. Retrieved January 4, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 64262-23-3 | Product Name : this compound. Retrieved January 4, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 64262-23-3 | 1-N-PROPYLPIPERAZINE DIHYDROBROMIDE - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. 1-N-PROPYLPIPERAZINE DIHYDROBROMIDE | 64262-23-3 [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 1-n-Propylpiperazine 96 64262-23-3 [sigmaaldrich.com]

molecular weight and formula of 1-Propylpiperazine Dihydrobromide

An In-Depth Technical Guide to 1-Propylpiperazine Dihydrobromide for Advanced Research and Development

Introduction

This compound is a versatile chemical intermediate that holds significant value within the pharmaceutical and chemical research sectors. As the dihydrobromide salt of 1-propylpiperazine, this compound offers enhanced stability and solubility, making it a highly effective building block in organic synthesis.[1] Its molecular structure, featuring a piperazine ring, is a common scaffold in a multitude of bioactive molecules, particularly those targeting the central nervous system (CNS).[1] This guide provides a comprehensive overview of its chemical properties, applications, and handling protocols, designed for researchers and drug development professionals who require a deeper understanding of its utility and function.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its application in experimental design, ensuring accurate stoichiometric calculations and appropriate solvent selection.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂ · 2HBr | [1][2] |

| Molecular Weight | 290.04 g/mol | [1][2][3] |

| CAS Number | 64262-23-3 | [2][3] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 254 - 264.5 °C | [1][2][4] |

| Solubility | Soluble in water (50 mg/mL) | [2] |

Chemical Structure Analysis

The structure of this compound is key to its reactivity and utility. The core is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. One nitrogen is substituted with a propyl group, while the other remains a secondary amine. In the dihydrobromide salt form, both nitrogen atoms are protonated and associated with bromide counter-ions. This salt formation significantly increases the compound's melting point and enhances its solubility in aqueous media compared to its freebase form.

Caption: Chemical structure of this compound.

Core Applications in Scientific Research

The utility of this compound spans several domains, primarily driven by its structural attributes.

-

Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of novel pharmaceuticals.[1] The piperazine moiety is a well-established pharmacophore in many CNS agents, including antipsychotics and antidepressants. The propyl group provides a lipophilic chain that can be critical for modulating a drug's pharmacokinetic profile, such as its ability to cross the blood-brain barrier. It has been specifically utilized in the synthesis of amidines and sulfonamides of 5- and 6-amino-2,3-bis(4-alkyl-1-piperazinyl)quinoxalines, which have been investigated for their therapeutic potential.[2][4][5]

-

Neuropharmacology Studies: Researchers employ this molecule to investigate neurotransmitter systems.[1] By serving as a precursor to more complex molecules, it aids in the development of new ligands for receptors and transporters, thereby helping to elucidate the mechanisms of neurological and psychiatric disorders.[1]

-

Biochemical and Analytical Applications: In biochemical research, it can be used in various assays to study enzyme activities and interactions.[1] Furthermore, its stability and purity make it a suitable standard in analytical methods for drug testing and quality control in pharmaceutical manufacturing.[1]

-

Organic and Materials Science: Beyond pharmaceuticals, it serves as a building block in general organic synthesis and in the creation of specialized polymers, where it can enhance material properties like durability.[1] A noted reaction is its use with potassium thiocyanate to produce 1-(4-n-propyl)piperazine thioamide.[2][4]

Experimental Protocol: Synthesis of a Quinoxaline Derivative

To illustrate its practical application, this section outlines a representative workflow for using this compound as a nucleophile in an aromatic substitution reaction to synthesize a bioactive quinoxaline derivative. This protocol is a self-validating system, with built-in checkpoints for reaction monitoring and product purification.

Causality: The choice of a polar aprotic solvent like DMSO is to ensure the solubility of the ionic dihydrobromide salt and the quinoxaline starting material. The use of a non-nucleophilic base (e.g., DIPEA) is critical to deprotonate the piperazine nitrogens, activating them for nucleophilic attack without competing in the reaction. The reaction is heated to overcome the activation energy of the nucleophilic aromatic substitution.

Caption: Workflow for synthesis using this compound.

Step-by-Step Methodology

-

Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of the starting dichloro-quinoxaline substrate and 2.2 equivalents of this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Base Addition: Slowly add 4.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the stirred solution at room temperature. The base neutralizes the hydrobromide, liberating the free piperazine for reaction.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C. The elevated temperature facilitates the nucleophilic aromatic substitution.

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Extraction: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using silica gel column chromatography.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is paramount. This compound requires careful management to ensure laboratory safety.

-

Hazard Identification: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[2]

-

Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure. Avoid generating dust.

-

Storage: Store the compound in a tightly sealed container in a dry, cool place. It is stable at room temperature.[1]

Conclusion

This compound is a high-value chemical reagent with significant utility in drug discovery and chemical synthesis. Its defined physicochemical properties, coupled with the reactive potential of its piperazine core, make it an indispensable tool for creating complex molecules, particularly those aimed at neuropharmacological targets. Understanding its properties, reaction mechanisms, and proper handling protocols enables researchers to leverage its full potential safely and effectively, paving the way for innovations in medicine and material science.

References

-

This compound. Pharmaffiliates. [Link]

-

1-n-Propylpiperazine dihydrobr | 141674-25G. SLS. [Link]

-

Piperazine, 1-propyl-, dihydrobromide. Chemical-Suppliers. [Link]

Sources

1-Propylpiperazine Dihydrobromide literature review and history

An In-depth Technical Guide on 1-Propylpiperazine Dihydrobromide: Synthesis, Properties, and Potential Applications

Authored by: A Senior Application Scientist

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties have made it a privileged scaffold in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of this compound, a derivative of the parent piperazine molecule. While direct literature on this specific salt is limited, this guide will synthesize information from related compounds and general chemical principles to provide a thorough understanding of its synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.

Historical Context: The Rise of Piperazine Derivatives

The journey of piperazine in medicine began not as a primary therapeutic agent, but as a proposed solvent for uric acid in the early 20th century.[1][2] Although its in-vitro uric acid dissolving capabilities were notable, this did not translate to effective clinical use.[2] A pivotal shift occurred in 1953 when piperazine was introduced as a potent anthelmintic agent for treating parasitic worm infections.[1][2][3] This discovery solidified its place in medicine, often administered as citrate or adipate salts to enhance stability and palatability.[1]

Over the decades, the synthetic tractability of the piperazine scaffold has led to its incorporation into a wide range of drugs, including antipsychotics, antihistamines, and anticancer agents.[1][4] Substituted piperazines are a broad class of compounds with diverse pharmacological properties.[5] The nature and position of the substituent on the piperazine ring significantly influence its biological activity.[6] This has led to the development of numerous N-substituted piperazine derivatives, with the alkyl-substituted variants being a subject of interest for their potential to modulate receptor binding and pharmacokinetic properties.[6][7]

Synthesis and Characterization of this compound

Synthesis

The synthesis of this compound is a two-step process involving the N-monoalkylation of piperazine followed by the formation of the dihydrobromide salt.

Step 1: N-Monoalkylation of Piperazine

The introduction of a single propyl group onto the piperazine ring is the critical first step. Direct alkylation of piperazine with a propyl halide can lead to a mixture of mono- and di-alkylated products, along with the unreacted starting material.[8] To achieve selective mono-alkylation, several strategies can be employed:

-

Using a Large Excess of Piperazine: This statistical approach favors the mono-substituted product. A common procedure involves refluxing an excess of piperazine with an alkyl halide, such as propyl bromide, in a suitable solvent like ethanol or a mixture of water and ethanol.[9]

-

Use of a Protecting Group: A more controlled method involves protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc).[10] The mono-protected piperazine can then be alkylated at the unprotected nitrogen, followed by the removal of the protecting group to yield the desired mono-alkylated product.[10]

-

In-situ Formation of Piperazine Monohydrochloride: A one-pot method involves the in-situ formation of piperazine monohydrochloride, which is then reacted with the alkylating agent. This approach has been shown to be effective for the synthesis of a variety of monosubstituted piperazines.[11]

A general procedure for the N-alkylation of piperazine with a propyl halide is as follows: A solution of piperazine is reacted with a propyl halide (e.g., 1-bromopropane) in a suitable solvent. The reaction mixture is typically heated to drive the reaction to completion.[12]

Step 2: Formation of the Dihydrobromide Salt

Once 1-propylpiperazine is synthesized and purified, it is converted to its dihydrobromide salt. This is achieved by treating a solution of the free base with two equivalents of hydrobromic acid (HBr). Piperazine has two basic nitrogen atoms and can therefore be protonated twice.[5] The dihydrobromide salt is typically a crystalline solid that is more stable and easier to handle than the free base.[13] The formation of salts is a common practice in pharmaceutical development to improve the solubility and stability of drug candidates.[14]

Characterization

The structural elucidation and purity assessment of this compound are crucial for its use in research and development. A combination of spectroscopic and analytical techniques is employed for this purpose.[15]

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure.[15][16] The ¹H NMR spectrum would show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen), as well as signals for the piperazine ring protons.[17] The integration of these signals would confirm the ratio of protons in the molecule. The ¹³C NMR spectrum would show distinct peaks for each carbon atom in the propyl group and the piperazine ring.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule.[16] Key absorptions would include N-H stretching vibrations from the protonated amine and C-H stretching vibrations from the alkyl chain and the piperazine ring.[18]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[15] The mass spectrum of the free base, 1-propylpiperazine, would show a molecular ion peak corresponding to its molecular weight.

Physicochemical Properties:

The known properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂ · 2HBr | |

| Molecular Weight | 290.04 g/mol | |

| Appearance | Slightly yellow to light beige crystalline powder | [13] |

| Melting Point | 259.5-264.5 °C | [19] |

| Solubility | Soluble in water (50 mg/mL) | [19] |

| CAS Number | 64262-23-3 |

Potential Applications and Pharmacological Context

While specific pharmacological studies on this compound are not widely published, the broader class of 1-substituted piperazines has been extensively investigated for various therapeutic applications.[20] The propyl substituent can influence the lipophilicity and steric bulk of the molecule, which in turn can affect its binding to biological targets and its pharmacokinetic profile.

Areas of Potential Interest:

-

Antipsychotic Agents: Many antipsychotic drugs incorporate a piperazine moiety.[21][22] These compounds often target dopamine and serotonin receptors. The N-substituent on the piperazine ring plays a crucial role in receptor affinity and selectivity.

-

Anticancer Agents: Piperazine derivatives have shown promise as anticancer agents by interacting with various biological targets, including inhibiting the cell cycle and angiogenesis.[4] The nature of the substituent on the piperazine ring can significantly impact the antiproliferative activity.[6]

-

Histamine H3 Receptor Antagonists: 1-n-Propylpiperazine has been used as a scaffold in the development of histamine H3 receptor antagonists.[19]

-

CXCR4 Antagonists: N-alkyl piperazine side chains have been explored in the design of CXCR4 antagonists, which have potential applications in immunology and cancer therapy.[7]

-

Intermediates in Chemical Synthesis: this compound has been used as an intermediate in the synthesis of more complex molecules, such as amidines and sulfonamides of 5- and 6-amino-2,3-bis(4-alkyl-1-piperazinyl)quinoxalines.[13][19] It has also been reacted with potassium thiocyanate to yield 1-(4-n-propyl)piperazine thioamide.[19]

The versatility of the piperazine scaffold suggests that this compound could serve as a valuable building block in the discovery of novel therapeutic agents.[23]

Experimental Protocols

General Protocol for N-Monoalkylation of Piperazine

This protocol describes a general method for the synthesis of 1-propylpiperazine.

Materials:

-

Piperazine

-

1-Bromopropane

-

Ethanol

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve a significant molar excess of piperazine in ethanol in a round-bottom flask.

-

Add 1-bromopropane to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and make the solution basic with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-propylpiperazine.

-

Purify the product by distillation or column chromatography.

General Protocol for Dihydrobromide Salt Formation

Materials:

-

1-Propylpiperazine

-

Hydrobromic acid (48% aqueous solution)

-

Isopropanol

-

Diethyl ether

Procedure:

-

Dissolve the purified 1-propylpiperazine in isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add two molar equivalents of 48% hydrobromic acid to the stirred solution.

-

A precipitate should form. Continue stirring in the ice bath for an additional 30 minutes.

-

Collect the solid by vacuum filtration and wash with cold diethyl ether.

-

Dry the solid under vacuum to yield this compound.

Visualization of Synthetic Pathways

Caption: Synthetic route to this compound.

Conclusion

This compound, while not extensively documented as a standalone therapeutic agent, represents a valuable chemical entity within the broader and highly significant class of piperazine derivatives. Its synthesis is achievable through established N-monoalkylation and salt formation methodologies. The true potential of this compound lies in its utility as a building block and a scaffold for the development of novel drugs targeting a wide range of diseases. The foundational knowledge of the parent piperazine's rich history in medicine, coupled with the vast chemical space opened up by N-substitution, ensures that derivatives like this compound will continue to be of interest to the drug discovery and development community.

References

-

Benchchem. An In-depth Technical Guide to the Discovery and History of Piperazine-Containing Compounds. 1

-

Britannica. Piperazine | drug.

-

Sigma-Aldrich. 1-n-Propylpiperazine 96 64262-23-3.

-

PubChem. Piperazine | C4H10N2 | CID 4837.

-

Taylor & Francis. Piperazines – Knowledge and References.

-

ChemicalBook. 1-N-PROPYLPIPERAZINE DIHYDROBROMIDE | 64262-23-3.

-

Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. 15

-

PrepChem.com. Synthesis of 1-(2-Phenyl-propyl)piperazine.

-

Wikipedia. Piperazine.

-

Sigma-Aldrich. 1-n-Propylpiperazine dihydrobromide 96.

-

Drug Policy Facts. Background on Piperazines.

-

NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

-

Chem-Impex. This compound.

-

PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics.

-

Chemical-Suppliers. Piperazine, 1-propyl-, dihydrobromide | CAS 64262-23-3.

-

Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.

-

Google Patents. DE1092019B - Process for the N-monoalkylation of piperazine.

-

PubMed. Fused and Substituted Piperazines as Anticancer Agents: A Review.

-

TÜBİTAK Academic Journals. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity.

-

Wikipedia. Substituted piperazine.

-

ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

-

ResearchGate. A Simple Synthesis of N-Alkylpiperazines.

-

TÜBİTAK Academic Journals. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.

-

PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.

-

ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

-

ChemSynthesis. Piperazines database - synthesis, physical properties.

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

-

PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

-

ResearchGate. Diamine Synthesis via the Nitrogen-Directed Azidation of σ- and π-C-C Bonds.

-

PubMed. Synthesis and antifungal activity of five classes of diamines.

-

PubMed. Salts of 3,5-dinitrobenzoic acid with organic diamines: hydrogen-bonded supramolecular structures in one, two and three dimensions.

-

PubMed Central. Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines.

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthetic methods for 1,3-diamines.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine | drug | Britannica [britannica.com]

- 4. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 13. 1-N-PROPYLPIPERAZINE DIHYDROBROMIDE | 64262-23-3 [chemicalbook.com]

- 14. Salts of 3,5-dinitrobenzoic acid with organic diamines: hydrogen-bonded supramolecular structures in one, two and three dimensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. 1-n-Propylpiperazine 96 64262-23-3 [sigmaaldrich.com]

- 20. Substituted piperazine - Wikipedia [en.wikipedia.org]

- 21. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chemimpex.com [chemimpex.com]

key reactive sites of 1-Propylpiperazine Dihydrobromide

An In-Depth Technical Guide to the Key Reactive Sites of 1-Propylpiperazine Dihydrobromide

Introduction

This compound is a versatile chemical intermediate that holds a significant position in the landscape of pharmaceutical and specialty chemical synthesis.[1] As the dihydrobromide salt of 1-propylpiperazine, its utility is primarily anchored in the rich chemistry of the piperazine scaffold, a privileged structure in medicinal chemistry. This guide offers a detailed exploration of the molecule's reactive sites, moving beyond a simple catalog of reactions to explain the underlying principles that govern its chemical behavior. For researchers, scientists, and drug development professionals, a thorough understanding of these reactive centers is paramount for designing efficient synthetic routes, predicting reaction outcomes, and ultimately, innovating within the realms of medicinal chemistry and materials science.[1] This document serves as a senior application scientist's perspective on leveraging the unique properties of this compound for advanced chemical synthesis.

Chapter 1: Molecular Structure and Physicochemical Properties

The reactivity of a molecule is intrinsically linked to its structure. This compound is comprised of a six-membered piperazine ring with a propyl group attached to one nitrogen atom (N1) and two equivalents of hydrobromic acid forming a salt with the two basic nitrogen atoms.

The most critical feature is the presence of two distinct nitrogen centers:

-

N1-Nitrogen: A tertiary amine, bonded to two ring carbons and the propyl group.

-

N4-Nitrogen: A secondary amine, bonded to two ring carbons and a hydrogen atom.